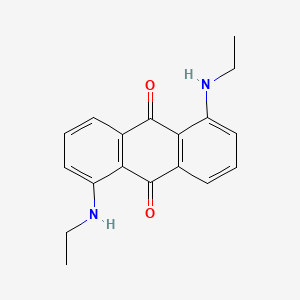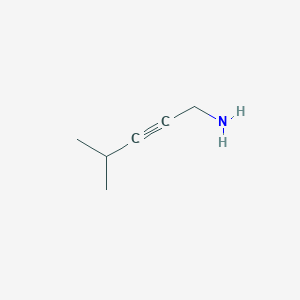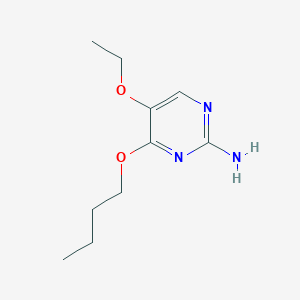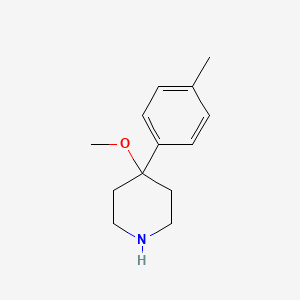
4-(Methoxymethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)benzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring two amino groups and a methoxymethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method of synthesizing 4-(Methoxymethyl)benzene-1,2-diamine involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst, such as palladium or platinum . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the methoxymethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Further reduced amines or methoxymethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, while the methoxymethyl group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzene-1,2-diamine: Similar structure but lacks the methoxymethyl group.
2-Methyl-1,4-benzenediamine: Contains a methyl group instead of a methoxymethyl group.
Uniqueness
4-(Methoxymethyl)benzene-1,2-diamine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzene diamine derivatives and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-(methoxymethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H12N2O/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,9-10H2,1H3 |
Clave InChI |
GHZJXHZYWCNUKC-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=C(C=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)


![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)

![2-Fluoro-7-iodo-1H-benzo[d]imidazole](/img/structure/B13124924.png)


![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)

